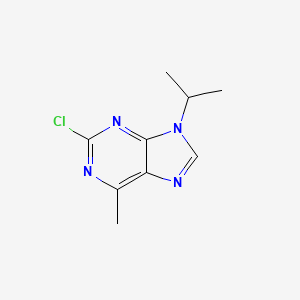
N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide can be achieved through several methods. One common approach involves the reaction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide with pyrrolidine under specific conditions . This reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bioreduction processes. For example, whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to its corresponding alcohol, which can then be further processed to obtain the desired compound .
化学反应分析
Types of Reactions
N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and borane are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
- N-methyl-3-oxo-3-(thiophen-2-yl)propanamide
- N-methyl-3-oxo-3-(pyrrolidin-2-yl)propanamide
- N-methyl-3-oxo-3-(pyrrolidin-3-yl)propanamide
Uniqueness
N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide is unique due to its specific structure, which includes a pyrrolidine ring attached to a propanamide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
1866636-93-2 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
N-methyl-3-oxo-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C8H14N2O2/c1-9-7(11)6-8(12)10-4-2-3-5-10/h2-6H2,1H3,(H,9,11) |
InChI 键 |
GOURYDFIRAEIGB-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)CC(=O)N1CCCC1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



